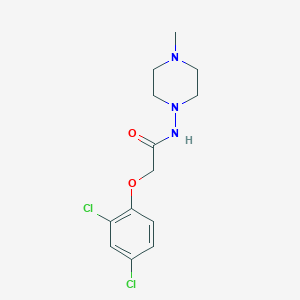
2-(2,4-dichlorophenoxy)-N-(4-methyl-1-piperazinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(4-methyl-1-piperazinyl)acetamide, also known as DCPA, is a herbicide that is widely used in agriculture to control weeds. DCPA belongs to the chemical family of chloroacetamides and is commonly used to control annual grasses and broadleaf weeds in crops such as corn, soybeans, and vegetables.
Mécanisme D'action
2-(2,4-dichlorophenoxy)-N-(4-methyl-1-piperazinyl)acetamide works by inhibiting cell division in plants. It disrupts the synthesis of microtubules, which are essential for cell division. This leads to the death of the plant. 2-(2,4-dichlorophenoxy)-N-(4-methyl-1-piperazinyl)acetamide is selective in its action, targeting only certain types of plants, while leaving others unharmed.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(4-methyl-1-piperazinyl)acetamide has been shown to have no significant effects on human health. It is rapidly metabolized in the body and excreted in the urine. 2-(2,4-dichlorophenoxy)-N-(4-methyl-1-piperazinyl)acetamide has also been shown to have no significant effects on the environment. It is rapidly degraded in soil and water, and does not accumulate in the food chain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-dichlorophenoxy)-N-(4-methyl-1-piperazinyl)acetamide is widely used in laboratory experiments to study plant growth and development. Its selective action allows researchers to study the effects of herbicides on specific types of plants. However, 2-(2,4-dichlorophenoxy)-N-(4-methyl-1-piperazinyl)acetamide has limitations in its use. It is not effective against all types of weeds, and can be expensive to use in large quantities.
Orientations Futures
There are several future directions for research on 2-(2,4-dichlorophenoxy)-N-(4-methyl-1-piperazinyl)acetamide. One area of interest is the development of new herbicides based on the structure of 2-(2,4-dichlorophenoxy)-N-(4-methyl-1-piperazinyl)acetamide. Researchers are also studying the effects of 2-(2,4-dichlorophenoxy)-N-(4-methyl-1-piperazinyl)acetamide on non-target organisms, such as insects and soil microbes. Another area of interest is the use of 2-(2,4-dichlorophenoxy)-N-(4-methyl-1-piperazinyl)acetamide in combination with other herbicides to increase its effectiveness. Finally, researchers are studying the long-term effects of 2-(2,4-dichlorophenoxy)-N-(4-methyl-1-piperazinyl)acetamide on soil health and fertility.
Méthodes De Synthèse
2-(2,4-dichlorophenoxy)-N-(4-methyl-1-piperazinyl)acetamide can be synthesized by reacting 2,4-dichlorophenol with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 4-methylpiperazine to form 2-(2,4-dichlorophenoxy)-N-(4-methyl-1-piperazinyl)acetamide.
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-N-(4-methyl-1-piperazinyl)acetamide has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of weeds, including annual grasses and broadleaf weeds. 2-(2,4-dichlorophenoxy)-N-(4-methyl-1-piperazinyl)acetamide has also been studied for its environmental impact. It has been found to be relatively safe for use in the environment, with low toxicity to non-target organisms.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O2/c1-17-4-6-18(7-5-17)16-13(19)9-20-12-3-2-10(14)8-11(12)15/h2-3,8H,4-7,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMJHKQVZXINMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]cyclohexanecarboxamide](/img/structure/B5790070.png)
![2-{5-[(tert-butylamino)sulfonyl]-4-chloro-2-methylphenoxy}acetamide](/img/structure/B5790085.png)
![4-[(4-methylphenyl)carbonothioyl]morpholine](/img/structure/B5790094.png)

![N-[2-(acetylamino)phenyl]-3-chloro-4-methylbenzamide](/img/structure/B5790114.png)

![4-fluoro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5790117.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5790123.png)

![1-{5,7-dimethyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5790145.png)
![N'-[(4-tert-butylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5790148.png)

![1-[3-(2-thienyl)acryloyl]piperidine](/img/structure/B5790164.png)
